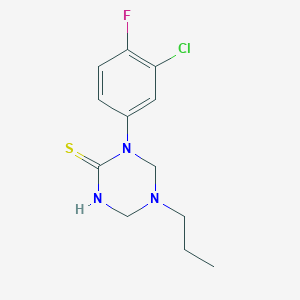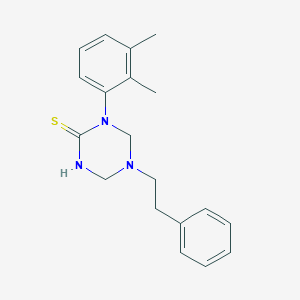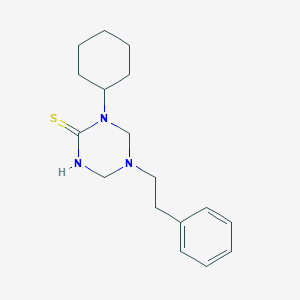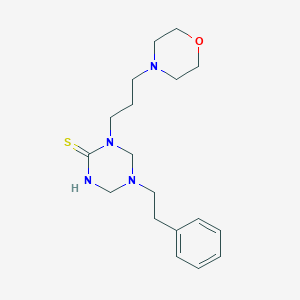![molecular formula C16H20N4OS2 B282697 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in the potentiation of GABAergic neurotransmission, which leads to its anxiolytic and anticonvulsant effects. The compound has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease. The compound has been found to act as a positive allosteric modulator of the GABAA receptor, which results in the potentiation of GABAergic neurotransmission. This leads to its anxiolytic and anticonvulsant effects. The compound has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which may contribute to its potential therapeutic effects in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine in lab experiments is its potent and selective activity. The compound has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine. One area of research could be the development of novel analogs of the compound with improved pharmacological properties. Another future direction could be the investigation of the compound's potential therapeutic effects in other neurological disorders, such as Parkinson's disease. Additionally, the compound's potential use as a tool for studying the GABAA receptor and acetylcholinesterase inhibition could be explored further. Finally, the development of more efficient synthesis methods for the compound could also be an area of future research.
In conclusion, 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is a compound that has shown promising results in various scientific research studies. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease. The compound's potential therapeutic effects can be attributed to its positive allosteric modulation of the GABAA receptor and inhibition of acetylcholinesterase activity. Future research could focus on the development of novel analogs of the compound, investigation of its potential therapeutic effects in other neurological disorders, and the development of more efficient synthesis methods.
合成法
The synthesis of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine involves the reaction of 1-benzylpiperazine with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride. The reaction proceeds under reflux conditions and yields the desired compound in good yield and purity. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
科学的研究の応用
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease.
特性
分子式 |
C16H20N4OS2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1-(4-benzylpiperazin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H20N4OS2/c1-13-17-18-16(23-13)22-12-15(21)20-9-7-19(8-10-20)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
InChIキー |
ZCIACTPHPLTSRM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)


